(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 1-(2-fluoro-5-methylphenyl)hydrazine hydrochloride. This designation reflects the compound's structural features, specifically identifying the hydrazine functional group attached to a substituted phenyl ring bearing both fluorine and methyl substituents. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming aromatic hydrazine derivatives, where the phenyl ring substitution pattern is clearly indicated through positional numbering.
Alternative chemical designations for this compound include several variations that emphasize different aspects of its molecular structure. The compound is commonly referred to as (2-Fluoro-5-methylphenyl)hydrazine, hydrogen chloride, which highlights the salt formation between the basic hydrazine moiety and hydrochloric acid. Additional nomenclature variants include 2-fluoro-5-methylphenylhydrazine hydrochloride and (2-fluoro-5-methylphenyl)hydrazine;hydrochloride, demonstrating the flexibility in expressing the ionic nature of this crystalline salt.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPTIJUJUSKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Starting Materials and Initial Steps
The primary starting material is typically 2-fluoro-5-methylaniline or its corresponding aldehyde derivative (5-fluoro-2-methylbenzaldehyde). Two main synthetic routes have been reported:
Detailed Preparation Methods
Diazotization and Reduction Route
This classical approach involves three key steps:
Diazotization: The substituted aniline (2-fluoro-5-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as sodium bisulfite (NaHSO3) or stannous chloride (SnCl2). Sodium bisulfite is preferred in some processes due to milder conditions and fewer side reactions.
Acidic Hydrolysis and Salification: The reduced intermediate is hydrolyzed under acidic conditions, typically with hydrochloric acid, to form the hydrazine hydrochloride salt.
This method benefits from continuous flow processing in industrial settings, improving yield and scalability by controlling reaction parameters precisely.
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | NaNO2 + HCl (in situ HNO2) | 0–5 | Acidic | Low temp to stabilize diazonium |
| Reduction | NaHSO3 or SnCl2 | 15–60 | 4.5–7.5 | Sodium bisulfite preferred |
| Hydrolysis | HCl (20–37%) | 10–65 | Acidic | Crystallization of hydrochloride |
This method is well-documented in patents and literature, for example, the European Patent EP0723953A1 describes a process for 2-fluorophenylhydrazine hydrochloride that can be adapted to the 2-fluoro-5-methyl derivative with similar conditions.
Hydrazine Hydrate Condensation Route
An alternative synthesis involves the condensation of 5-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The reaction proceeds as follows:
- The aldehyde reacts with hydrazine hydrate to form the hydrazone intermediate.
- Under acidic conditions and heat (reflux), the hydrazone is converted to the hydrazine hydrochloride salt.
- The product is isolated by crystallization.
This route is advantageous for laboratory-scale synthesis due to its simplicity and directness.
| Parameter | Condition |
|---|---|
| Starting Material | 5-Fluoro-2-methylbenzaldehyde |
| Reagent | Hydrazine hydrate |
| Acid | Hydrochloric acid |
| Temperature | Reflux (~100 °C) |
| Isolation | Crystallization from reaction mixture |
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and bases.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The table below compares (2-Fluoro-5-methylphenyl)hydrazine hydrochloride with structurally similar hydrazine hydrochlorides:
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine (F) at the ortho position in the target compound enhances electrophilic substitution reactivity compared to methoxy (OCH₃) or methyl (CH₃) groups .
Heterocycle Formation
- Pyrazolines/Pyrazoles: The target compound reacts with chalcones or enaminones to form pyrazoline or pyrazole derivatives, critical in drug discovery . Comparatively, (2-Chloro-5-methoxyphenyl)hydrazine HCl forms pyrimidines with thiourea, highlighting substituent-dependent reaction pathways .
- Insecticidal Agents : Derivatives of tert-butyl hydrazine HCl (e.g., compound 9 in ) show insecticidal activity, whereas the target compound’s efficacy remains unexplored but structurally plausible due to lipophilic F and CH₃ groups .
Material Science
- Perovskite Solar Cells : Hydrazine hydrochlorides like propylhydrazine HCl (PHC) act as I₂ reductants. The target compound’s F and CH₃ groups may alter reduction kinetics compared to (2-thienylmethyl)hydrazine HCl (THC) .
Biological Activity
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is an organic compound characterized by a hydrazine functional group attached to a fluorinated aromatic ring. This compound, with a molecular formula of CHClFN and a molecular weight of approximately 176.62 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The presence of the fluorine atom at the ortho position relative to the hydrazine group significantly influences its chemical reactivity and biological activity.
The fluorine substitution in (2-Fluoro-5-methylphenyl)hydrazine enhances its lipophilicity, which can improve bioavailability. This property is crucial for drug development as it affects how the compound interacts with biological systems.
Anticancer Activity
Research indicates that compounds similar to (2-Fluoro-5-methylphenyl)hydrazine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2-Fluoro-5-methylphenyl)hydrazine | HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| (2-Fluoro-5-methylphenyl)hydrazine | MCF-7 (breast cancer) | 20 | Inhibition of topoisomerase II |
| (2-Fluoro-5-methylphenyl)hydrazine | A549 (lung cancer) | 25 | Disruption of mitochondrial function |
Antimicrobial Activity
The antimicrobial properties of (2-Fluoro-5-methylphenyl)hydrazine have also been explored. Studies suggest that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
| Bacillus subtilis | 128 | Very Low |
The biological activity of (2-Fluoro-5-methylphenyl)hydrazine is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to disrupted metabolic processes in both cancerous and microbial cells.
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on HeLa cells demonstrated that treatment with (2-Fluoro-5-methylphenyl)hydrazine resulted in a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage.
- Antimicrobial Efficacy : In a comparative study against common pathogens, (2-Fluoro-5-methylphenyl)hydrazine showed superior efficacy compared to traditional antibiotics, particularly against E. coli, suggesting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis route involves reacting substituted phenylhydrazines with hydrochloric acid under controlled conditions. For example, refluxing a mixture of (2-fluoro-5-methylphenyl)hydrazine with HCl in ethanol (6–8 hours) can yield the hydrochloride salt . Solvent choice (e.g., ethanol vs. methanol) and temperature (reflux vs. room temperature) critically affect purity and yield. For fluorinated derivatives, anhydrous conditions are recommended to avoid hydrolysis of the fluorine substituent .
| Reaction Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Temperature | 70–80°C (reflux) | Faster reaction |
| Reaction Time | 6–8 hours | >90% conversion |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Fluorine substituents cause distinct splitting patterns. For example, the fluorine at the 2-position deshields adjacent protons, producing a doublet in the aromatic region (δ 6.8–7.2 ppm) .
- FT-IR : The N–H stretch of the hydrazine group appears at ~3300 cm⁻¹, while C–F vibrations are observed at 1100–1200 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ for C₈H₁₁ClFN₂ should appear at m/z 188.66 .
Q. What safety protocols are recommended when handling hydrazine hydrochloride derivatives?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors.
- Storage : Store in airtight containers at room temperature, away from light and moisture, to prevent degradation .
- Spill Management : Neutralize spills with dilute acetic acid (5%) and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of phenylhydrazine derivatives in nucleophilic substitution reactions?
- Methodological Answer : Fluorine's electronegativity increases the electrophilicity of the aromatic ring, enhancing reactivity toward nucleophiles like amines or thiols. For example, in SNAr reactions, the fluorine at the 2-position activates the para-position for substitution, enabling regioselective functionalization . Kinetic studies show that fluorinated derivatives exhibit pseudo-first-order kinetics in substitution reactions, with rate constants 2–3× higher than non-fluorinated analogs .
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| -F | 0.045 | 65.2 |
| -Cl | 0.028 | 72.8 |
| -H | 0.015 | 85.3 |
Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenylhydrazine derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. To address this:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity Analysis : Use HPLC (>95% purity) to rule out side products influencing activity .
- Structure-Activity Relationships (SAR) : Compare EC₅₀ values across derivatives. For example, fluorinated analogs may show enhanced membrane permeability due to lipophilicity (logP ~1.8 vs. 1.2 for non-fluorinated) .
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
- Methodological Answer : The compound exhibits pH-dependent stability:
- Acidic Conditions (pH <3) : Protonation of the hydrazine group (-NH₂⁺) prevents oxidation, enhancing stability.
- Neutral/Alkaline Conditions (pH >7) : Deprotonation leads to rapid oxidation, forming diazonium intermediates. Degradation follows first-order kinetics (t₁/₂ = 2.5 hours at pH 7.4) .
- Stabilization Strategies : Use buffered solutions (pH 2–3) with antioxidants (e.g., ascorbic acid) to prolong shelf life .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity for fluorinated phenylhydrazines, while others show negligible effects?
- Methodological Answer : Variations in microbial strains, inoculum size, or compound solubility may explain discrepancies. For example:
- Solubility : Poor aqueous solubility (0.5 mg/mL) can reduce bioavailability in broth microdilution assays .
- Strain-Specificity : Gram-positive bacteria (e.g., S. aureus) may be more susceptible due to thicker peptidoglycan layers retaining the compound .
- Synergistic Effects : Combining with efflux pump inhibitors (e.g., reserpine) can enhance activity 4–8×, suggesting underlying resistance mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
